REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[CH:8][C:7]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[C:6]2O.O=P(Cl)(Cl)[Cl:21].P(Cl)(Cl)(Cl)(Cl)Cl>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[CH:8][C:7]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[C:6]2[Cl:21]
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Name
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|
Quantity
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74 g
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Type
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reactant
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Smiles
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COC=1C=C2C(=C(C=NC2=CC1)C(=O)OCC)O
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Name
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|
Quantity
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46.6 mL
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
|
|
Quantity
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300 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
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|
Quantity
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26 g
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Type
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reactant
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Smiles
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P(Cl)(Cl)(Cl)(Cl)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 6 h
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Duration
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6 h
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Type
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CUSTOM
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Details
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The toluene and the excess of POCl3 were removed under vacuum
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Type
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ADDITION
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Details
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The solid residue was suspended into a mixture of 1N NaOH and ice
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Type
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FILTRATION
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Details
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The resulting solid was filtered off
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Type
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WASH
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Details
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washed several times with water
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Type
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DRY_WITH_MATERIAL
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Details
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with a minimum amount of MeOH, and dried over P2O5
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Name
|
|
Type
|
product
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Smiles
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COC=1C=C2C(=C(C=NC2=CC1)C(=O)OCC)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |